molecular formula C10H9NO4 B1386220 (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid CAS No. 127791-55-3

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid

Cat. No. B1386220
M. Wt: 207.18 g/mol
InChI Key: BDDPVHVBYYSHBM-SNAWJCMRSA-N
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Description

This compound belongs to the class of organic compounds known as cinnamic acids. These are compounds containing a cinnamic acid moiety, which consists of a benzene and a carboxylic acid group joined together by an ethylene bridge .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a substituted benzaldehyde with malonic acid in the presence of pyridine. The resulting product is then decarboxylated via heating .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with a methyl and a nitro group, and an acrylic acid group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

As an acrylic acid derivative, this compound could potentially participate in various reactions such as addition, esterification, and polymerization reactions .


Physical And Chemical Properties Analysis

The exact physical and chemical properties would depend on the specific structure of the compound. Generally, cinnamic acid derivatives are crystalline solids that are slightly soluble in water .

Safety And Hazards

As with all chemicals, safe handling and use are important. Potential hazards would depend on the specific properties of the compound, such as its reactivity, toxicity, and flammability .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties. It could potentially be used in the synthesis of polymers, pharmaceuticals, or other chemical products .

properties

IUPAC Name

(E)-3-(4-methyl-3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7-2-3-8(4-5-10(12)13)6-9(7)11(14)15/h2-6H,1H3,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDPVHVBYYSHBM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224465
Record name 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid

CAS RN

127791-55-3
Record name 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127791-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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